Tetrahydrofuran-3-acrylic acid methyl ester
Overview
Description
Tetrahydrofuran-3-acrylic acid methyl ester is an organic compound with the molecular formula C8H12O3. It is a colorless liquid used as a reagent in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-acrylic acid methyl ester can be synthesized through the esterification of tetrahydrofuran-3-acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuran-3-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed:
Scientific Research Applications
Tetrahydrofuran-3-acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The ester is employed in the production of polymers and resins, contributing to the development of advanced materials
Mechanism of Action
The mechanism of action of tetrahydrofuran-3-acrylic acid methyl ester involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon of the ester. This process involves the formation of a tetrahedral intermediate, which subsequently collapses to yield the alcohol product .
Comparison with Similar Compounds
Tetrahydrofurfuryl acrylate: Similar in structure but differs in the ester group attached to the furan ring.
Methyl acrylate: Lacks the tetrahydrofuran ring, making it less versatile in certain reactions.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group
Uniqueness: Tetrahydrofuran-3-acrylic acid methyl ester is unique due to the presence of both the tetrahydrofuran ring and the acrylic ester group. This combination allows it to participate in a wider range of chemical reactions compared to simpler esters like methyl acrylate or ethyl acrylate .
Properties
IUPAC Name |
methyl (E)-3-(oxolan-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)3-2-7-4-5-11-6-7/h2-3,7H,4-6H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDVJGZEBGHKHP-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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